An In-depth Technical Guide on the Core Chemical Properties of Pravastatin 1,1,3,3-Tetramethylbutylamine
An In-depth Technical Guide on the Core Chemical Properties of Pravastatin 1,1,3,3-Tetramethylbutylamine
This guide provides a comprehensive technical overview of the chemical properties of Pravastatin 1,1,3,3-tetramethylbutylamine, a salt form of the widely recognized cholesterol-lowering agent, pravastatin. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind its synthesis, its key physicochemical characteristics, and the analytical methodologies crucial for its characterization.
Introduction: The Rationale for Salt Formation in Pharmaceutical Development
Pravastatin is a member of the statin class of drugs, which act by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] While efficacious, the physicochemical properties of an active pharmaceutical ingredient (API) in its free acid or base form are not always optimal for formulation, stability, or bioavailability. Salt formation is a common and effective strategy to modulate these properties. The selection of a suitable counter-ion is a critical decision in drug development, aiming to enhance solubility, stability, and manufacturability without compromising the pharmacological activity of the parent molecule.
The formation of Pravastatin 1,1,3,3-tetramethylbutylamine is a deliberate strategy to leverage the properties of both the pravastatin anion and the bulky, branched-chain tetramethylbutylamine cation. This particular salt has been synthesized as a new salt of the HMG-CoA reductase inhibitor.[3]
Core Chemical Properties of Pravastatin 1,1,3,3-Tetramethylbutylamine
The unique properties of this salt are a direct consequence of the ionic interaction between pravastatin and 1,1,3,3-tetramethylbutylamine.
Molecular Structure and Formula
Pravastatin 1,1,3,3-tetramethylbutylamine is comprised of the pravastatin anion and the 1,1,3,3-tetramethylbutylammonium cation.[4]
-
Pravastatin: A complex polycyclic molecule with a dihydroxyheptanoic acid side chain. It is this carboxylic acid group that deprotonates to form the carboxylate anion.[5]
-
1,1,3,3-Tetramethylbutylamine (tert-Octylamine): A bulky aliphatic amine that readily protonates to form a stable ammonium cation.[6][7]
The resulting salt has the following chemical properties:
| Property | Value | Source |
| Molecular Formula | C31H55NO7 | [4][8] |
| Molecular Weight | 553.8 g/mol | [4] |
| CAS Number | 151006-14-3 | [4][9] |
Diagram of the Ionic Interaction:
Caption: Ionic bond between Pravastatin and 1,1,3,3-Tetramethylbutylamine.
Solubility Profile
A critical parameter for any API is its solubility, which directly impacts its bioavailability. The formation of a salt can significantly alter the solubility of a drug compared to its free acid or base form.[10] While specific quantitative solubility data for Pravastatin 1,1,3,3-tetramethylbutylamine in various solvents is not extensively published in readily available literature, the rationale behind its formation suggests an intent to modify the solubility profile of pravastatin.
Pravastatin sodium, a more common salt form, is freely soluble in water and methanol.[2] The bulky, lipophilic nature of the 1,1,3,3-tetramethylbutylamine counter-ion might influence the solubility in both aqueous and organic media.[9] A comprehensive solubility assessment is therefore a cornerstone of its characterization.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of Pravastatin 1,1,3,3-tetramethylbutylamine, a fundamental procedure in pharmaceutical development.[11][12]
Objective: To determine the saturation solubility of the API in various pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
Pravastatin 1,1,3,3-tetramethylbutylamine
-
Selected solvents (e.g., water, phosphate buffer pH 6.8, 0.1 N HCl, ethanol, methanol)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of Pravastatin 1,1,3,3-tetramethylbutylamine to a series of scintillation vials.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solids settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved API using a validated HPLC method.[13][14][15]
-
Calculate the solubility in mg/mL or other appropriate units.
Causality: The choice of the shake-flask method is based on its ability to determine the thermodynamic or equilibrium solubility, which represents the true solubility of the compound.[10] This is in contrast to kinetic solubility measurements which are often performed in early discovery but may not reflect the true equilibrium state. The use of various pH media is crucial as the solubility of an ionizable compound can be pH-dependent.[16]
Thermal Properties and Polymorphism
The thermal behavior of a pharmaceutical salt is indicative of its solid-state properties, including melting point, crystallinity, and the potential for polymorphism. Differential Scanning Calorimetry (DSC) is a powerful technique for elucidating these characteristics.[17][18][19]
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis
Objective: To characterize the thermal transitions of Pravastatin 1,1,3,3-tetramethylbutylamine.
Materials:
-
Pravastatin 1,1,3,3-tetramethylbutylamine
-
DSC instrument
-
Aluminum DSC pans and lids
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 250°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events.
Interpretation of Results:
-
Melting Point: A sharp endothermic peak indicates the melting of a crystalline solid. The peak onset and peak maximum temperatures are important characteristics.
-
Glass Transition: A step-change in the baseline indicates a glass transition, characteristic of amorphous material.
-
Polymorphism: The presence of multiple melting peaks or changes in the thermogram upon different heating/cooling cycles can suggest the existence of different polymorphic forms.[20]
Workflow for Solid-State Characterization:
Caption: A workflow for the comprehensive solid-state characterization of an API.
Analytical Characterization: Ensuring Purity and Identity
The definitive characterization of Pravastatin 1,1,3,3-tetramethylbutylamine relies on a suite of analytical techniques to confirm its identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity and assay determination.[21][22][23]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for routine quality control and for the analysis of samples from solubility and stability studies.
Experimental Protocol: Reversed-Phase HPLC for Purity and Assay
Objective: To develop and validate an RP-HPLC method for the quantification of Pravastatin 1,1,3,3-tetramethylbutylamine and the detection of any related impurities.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 50:50 (v/v) mixture of 0.1% formic acid and methanol.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Pravastatin 1,1,3,3-tetramethylbutylamine reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the active ingredient in the sample and calculate the percentage of any impurities based on their peak areas relative to the main peak.
Rationale for Method Parameters:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar to non-polar compounds like pravastatin.
-
Acidified Mobile Phase: The addition of an acid like formic acid suppresses the ionization of the carboxylic acid group of pravastatin, leading to better peak shape and retention.
-
UV Detection at 238 nm: Pravastatin has a chromophore that absorbs UV light, with a maximum absorbance around 238 nm, providing good sensitivity for detection.[13][14]
Conclusion
Pravastatin 1,1,3,3-tetramethylbutylamine represents a strategic approach to optimizing the physicochemical properties of pravastatin through salt formation. A thorough understanding and characterization of its core chemical properties, including solubility, thermal behavior, and purity, are paramount for its successful development into a safe and effective drug product. The experimental protocols and analytical workflows detailed in this guide provide a robust framework for researchers and scientists to conduct these critical evaluations, ensuring the quality and performance of this pharmaceutical salt.
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